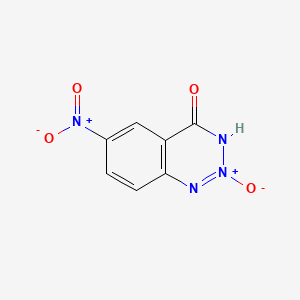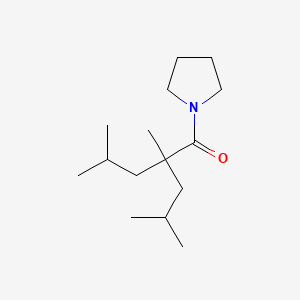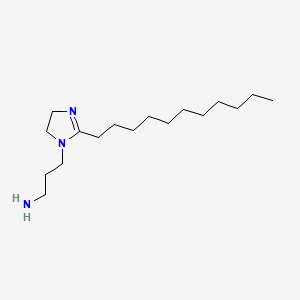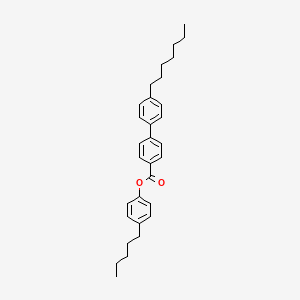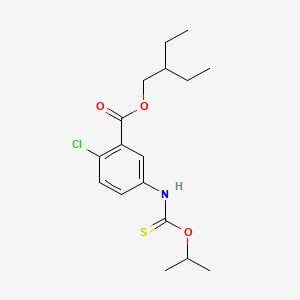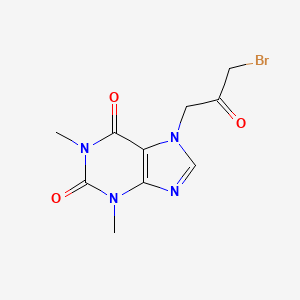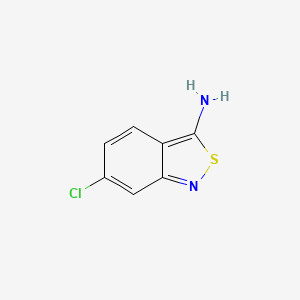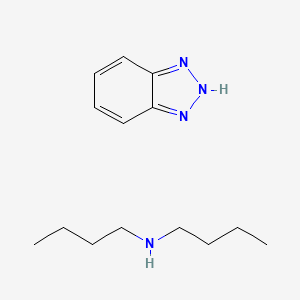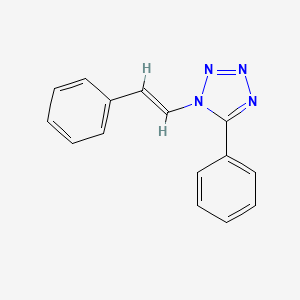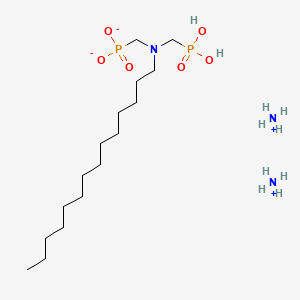
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound It is characterized by the presence of two O,O-didodecyl phosphorodithioate ligands coordinated to a central zinc atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-didodecyl phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zn2++2(O,O-didodecyl phosphorodithioic acid)→Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, typically involving the reduction of the zinc center.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorodithioate derivatives, while substitution reactions can produce a variety of substituted zinc complexes.
Scientific Research Applications
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of lubricants and additives due to its anti-wear properties.
Mechanism of Action
The mechanism by which Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- exerts its effects involves the interaction of the zinc center with various molecular targets. The phosphorodithioate ligands play a crucial role in stabilizing the zinc center and facilitating its interactions with other molecules. The pathways involved may include coordination to biological macromolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Zinc, bis(O,O-diethyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
- Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
Uniqueness
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in non-polar solvents and improved anti-wear characteristics, making it particularly useful in industrial applications.
Properties
CAS No. |
4563-56-8 |
|---|---|
Molecular Formula |
C48H100O4P2S4Zn |
Molecular Weight |
996.9 g/mol |
IUPAC Name |
zinc;didodecoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C24H51O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,28,29);/q;;+2/p-2 |
InChI Key |
VWGNBDXPMRWFAD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
